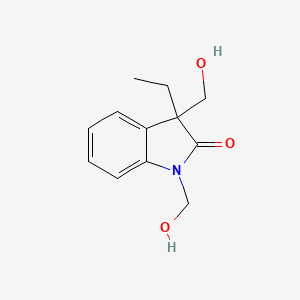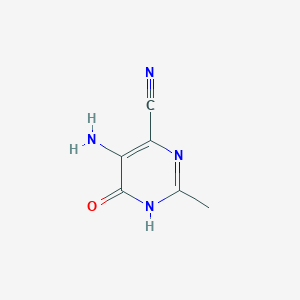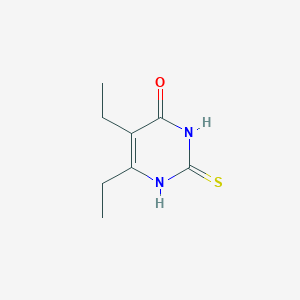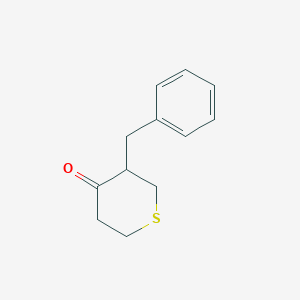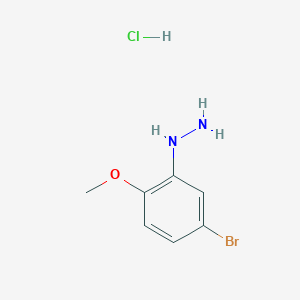
(5-Bromo-2-methoxyphenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-methoxyphenyl)hydrazinehydrochloride is an organic compound with the molecular formula C7H10BrClN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride typically involves the following steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl group is removed in a sodium hydrogen carbonate solution to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
化学反応の分析
Types of Reactions: (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazine group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products include corresponding oxides or ketones.
Reduction: Products include amines or alcohols.
Coupling Reactions: Products are typically biaryl compounds.
科学的研究の応用
(5-Bromo-2-methoxyphenyl)hydrazinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride involves its interaction with various molecular targets:
Nucleophilic Addition: The hydrazine group can add to carbonyl compounds, forming hydrazones.
Redox Reactions: The compound can undergo oxidation or reduction, affecting cellular redox states.
Coupling Reactions: In Suzuki-Miyaura coupling, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
類似化合物との比較
- (5-Bromo-2-hydroxyphenyl)hydrazinehydrochloride
- (5-Bromo-2-methoxyphenyl)hydrazine
- (5-Bromo-2-methoxyphenyl)hydrazine mesylate
Comparison:
- (5-Bromo-2-hydroxyphenyl)hydrazinehydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility properties .
- (5-Bromo-2-methoxyphenyl)hydrazine: Lacks the hydrochloride salt, which affects its stability and solubility .
- (5-Bromo-2-methoxyphenyl)hydrazine mesylate: Contains a mesylate group, which can influence its reactivity in nucleophilic substitution reactions .
特性
分子式 |
C7H10BrClN2O |
|---|---|
分子量 |
253.52 g/mol |
IUPAC名 |
(5-bromo-2-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H |
InChIキー |
HAFDAUZPBNGQMI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


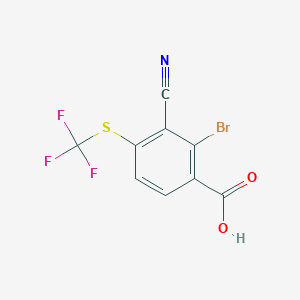
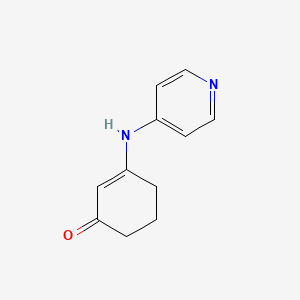
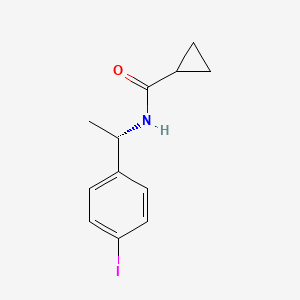
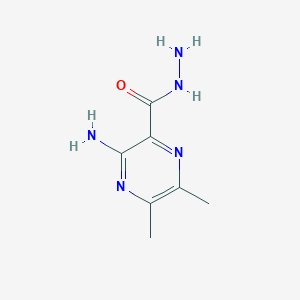
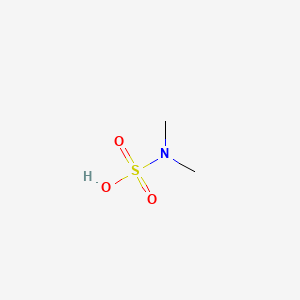
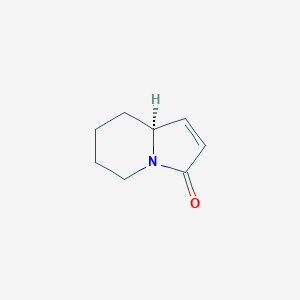
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
